molecular formula C20H26N2O4S B2413561 2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954048-46-5

2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2413561
CAS No.: 954048-46-5
M. Wt: 390.5
InChI Key: VUZICQHCKXNUAO-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core with methoxy and methyl substituents, along with a phenylmorpholinoethyl side chain, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation to introduce the sulfonamide group.

    Substitution Reactions: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Side Chain: The phenylmorpholinoethyl side chain is synthesized separately and then attached to the benzenesulfonamide core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the side chain.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or side chain.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylbenzenesulfonamide: Lacks the phenylmorpholinoethyl side chain, making it less versatile.

    N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide: Similar structure but without the methoxy and methyl groups, affecting its reactivity and applications.

Uniqueness

2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the methoxy, methyl, and phenylmorpholinoethyl groups allows for diverse reactivity and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-16-8-9-18(25-2)20(14-16)27(23,24)21-10-11-22-12-13-26-19(15-22)17-6-4-3-5-7-17/h3-9,14,19,21H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZICQHCKXNUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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